molecular formula C19H15FN6OS B2999234 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide CAS No. 863458-41-7

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide

Cat. No.: B2999234
CAS No.: 863458-41-7
M. Wt: 394.43
InChI Key: OEGJYHOPKOLCSA-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,5-d]pyrimidines are a class of compounds that have found numerous applications in medicinal chemistry . They have a relatively simple structure but are remarkably versatile . They have been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, they have also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of these compounds often involves copper-catalyzed reactions . A microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is similar to that of the purine ring . This similarity has led to studies investigating these derivatives as possible isosteric replacements for purines .


Chemical Reactions Analysis

The chemical reactions involving these compounds often depend on the choice of substituents . The TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure and substituents. For example, one derivative was found to be a white solid with a melting point of 138.6–139.7 °C .

Scientific Research Applications

Anticancer Applications

  • Tubulin Inhibition and Anticancer Activity: Research has shown that derivatives of triazolopyrimidines, similar in structure to the compound of interest, demonstrate unique mechanisms of tubulin inhibition, promoting tubulin polymerization in vitro without binding competitively with paclitaxel, unlike traditional anticancer agents. This mechanism also allows them to overcome resistance attributed to several multidrug resistance transporter proteins, indicating their potential as anticancer agents with unique modes of action (Zhang et al., 2007).

Antimicrobial Applications

  • Amplification of Phleomycin Activity: Some derivatives have been found to significantly amplify the activity of phleomycin against E. coli, showcasing their potential in enhancing antibiotic efficacy. Among these, specific acetamide derivatives showed high activity, non-toxicity, and resistance to metabolism (Brown et al., 1978).
  • Synthesis for Antimicrobial Agents: New derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one have been synthesized and evaluated for their antimicrobial activities, with several compounds displaying excellent activity against a range of microorganisms (Farghaly & Hassaneen, 2013).

Pharmacological Probes

  • A2A Adenosine Receptor Probes: Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been developed as high affinity and selective antagonists for the human A2A adenosine receptor, serving as pharmacological probes for studying the receptor. These probes could significantly contribute to the understanding of adenosine receptor functions and aid in the development of targeted therapies for various conditions (Kumar et al., 2011).

Herbicidal Activity

  • Broad Spectrum Herbicidal Activity: Compounds structurally similar to the primary compound have demonstrated excellent herbicidal activity across a wide range of vegetation at low application rates. This suggests their potential utility in agricultural practices as effective herbicides (Moran, 2003).

Future Directions

These compounds have shown promise in various areas of drug design, and future research will likely continue to explore their potential applications . For example, some derivatives have shown potent antiproliferative activity against lung cancer cells and could potentially be utilized for designing new antitumor agents .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c20-15-9-5-4-6-13(15)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGJYHOPKOLCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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